N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-11-13-22(31-2)23(16-20)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBHJZTXGXAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Assembly
The tetrahydroquinoline scaffold is synthesized via the Pictet-Spengler reaction , combining tryptamine derivatives with benzaldehyde under acidic conditions.
Reaction Conditions
| Component | Specification |
|---|---|
| Starting Material | Tryptamine hydrochloride |
| Aldehyde | Benzaldehyde |
| Acid Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature, 12 h |
| Yield | 78–85% |
Mechanistic Insight : The reaction proceeds through imine formation followed by cyclization, with TFA protonating the intermediate to drive the equilibrium toward the tetrahydroquinoline product.
Regioselective Nitration
Introducing the amino group at position 6 requires nitration followed by reduction.
Nitration Protocol
| Parameter | Value |
|---|---|
| Nitrating Agent | Fuming HNO₃ (90%) |
| Solvent | H₂SO₄ (98%) |
| Temperature | −10°C, 2 h |
| Regioselectivity | >90% para-nitration |
Reduction to Amine
| Parameter | Value |
|---|---|
| Reducing Agent | H₂/Pd-C (10 wt%) |
| Solvent | Ethanol |
| Pressure | 50 psi H₂, 6 h |
| Yield | 92% |
Benzoylation of the Amine
The amino group is acylated using benzoyl chloride under Schotten-Baumann conditions.
Optimized Benzoylation
| Component | Specification |
|---|---|
| Benzoyl Chloride | 1.2 equiv |
| Base | Aqueous NaOH (10%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 0°C → rt, 4 h |
| Yield | 88% |
Key Challenge : Competing O-benzoylation is suppressed by maintaining a biphasic solvent system and slow addition of benzoyl chloride.
Synthesis of Intermediate B: 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
Direct Sulfonation Protocol
| Parameter | Value |
|---|---|
| Sulfonating Agent | ClSO₃H (chlorosulfonic acid) |
| Solvent | Excess ClSO₃H |
| Temperature | 0°C → 25°C, 3 h |
| Regioselectivity | 85% sulfonation at C-2 |
Workup : Quenching with ice water followed by extraction with DCM yields the sulfonic acid, which is converted to the sulfonyl chloride using PCl₅.
Purification Challenges
The crude sulfonyl chloride often contains residual sulfonic acid, requiring fractional crystallization from hexane/ethyl acetate (4:1).
Sulfonamide Coupling: Final Step
Reaction Optimization
Intermediate A (1-benzoyl-6-amino-THQ) reacts with Intermediate B in the presence of a base to form the sulfonamide bond.
Standard Conditions
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Base | Pyridine (2.5 equiv) |
| Temperature | 80°C, 8 h |
| Yield | 74% |
Alternative Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Et₃N (3.0 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 60°C, 6 h |
| Yield | 82% |
Table 1 : Comparative Analysis of Coupling Conditions
| Condition | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Standard | Pyridine | Pyridine | None | 80 | 8 | 74 |
| Optimized | DMF | Et₃N | DMAP | 60 | 6 | 82 |
Side Reactions and Mitigation
-
Hydrolysis of Sulfonyl Chloride : Minimized by using anhydrous solvents and molecular sieves.
-
Double Sulfonylation : Controlled by limiting sulfonyl chloride to 1.1 equiv.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, hexane/EtOAc gradient).
Elution Profile
| Fraction | Solvent Ratio | Component Eluted |
|---|---|---|
| 1–3 | 9:1 hexane/EtOAc | Unreacted sulfonyl chloride |
| 4–7 | 7:3 hexane/EtOAc | Target compound |
| 8–10 | 1:1 hexane/EtOAc | Bis-sulfonylated byproduct |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.94 (s, 1H, SO₂NH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₄H₂₅N₂O₅S: 453.1481, found: 453.1483.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the Pictet-Spengler reaction reduces reaction time from 12 h to 45 min and improves yield to 89%.
Flow Parameters
| Parameter | Value |
|---|---|
| Reactor Volume | 10 mL |
| Flow Rate | 0.2 mL/min |
| Residence Time | 45 min |
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Chemical Reactions Analysis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide and its analogs:
Key Observations:
Structural Flexibility vs. Activity :
- The 2,5-dimethoxy substituents in the target compound likely enhance hydrogen-bonding capacity compared to the 2,5-dimethyl analog . This could improve binding to polar enzyme active sites, as seen in related protease inhibitors .
- The 1-benzoyl group in the target compound may confer greater metabolic stability than the 1-ethyl or 1-methyl groups in analogs (e.g., CAS 922026-10-6), as aromatic substituents are less prone to oxidative degradation .
Biological Implications: While the target compound shares a tetrahydroquinoline scaffold with QOD and ICD (dual FP-2/FP-3 inhibitors), its sulfonamide group differentiates it mechanistically. The absence of a carboxamide or ethanediamide linker (as in QOD/ICD) may reduce off-target interactions but could limit conformational adaptability during target binding .
However, the benzoyl group could increase molecular weight and logP, posing challenges for blood-brain barrier penetration or renal clearance .
Research Findings and Knowledge Gaps
- Structural Data: No crystallographic or molecular dynamics (MD) studies specific to the target compound were identified in the evidence. However, MD simulations of analogs like QOD/ICD highlight the importance of the quinoline core in maintaining stable interactions with protease active sites .
- Dual Inhibition Potential: The combination of sulfonamide and tetrahydroquinoline motifs suggests possible dual inhibitory activity, but empirical validation is lacking. Comparative studies with CAS 922026-10-6 (a dimethoxy analog with an oxo group) could clarify the role of sulfonamide vs. carbonyl functionalities .
- Clinical Relevance: None of the analogs discussed have advanced to clinical trials, underscoring the need for optimization of pharmacokinetic and safety profiles .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.52 g/mol. The structure features a benzoyl group attached to a tetrahydroquinoline moiety alongside a sulfonamide group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 440.52 g/mol |
| LogP | 4.3833 |
| Polar Surface Area | 57.828 |
| Hydrogen Bond Acceptors Count | 6 |
| Hydrogen Bond Donors Count | 1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit enzyme activities and interfere with cellular signaling pathways. Research indicates that the compound may modulate the activity of enzymes involved in metabolic processes and signal transduction pathways.
Potential Targets
- Enzymes : Inhibition of specific enzymes may lead to therapeutic effects in various diseases.
- Receptors : Interaction with receptors can modulate physiological responses.
Biological Activity and Therapeutic Potential
Research has shown that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has displayed potential antibacterial and antifungal activities in vitro.
- Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Studies : A series of tetrahydroquinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that compounds with similar structural features exhibited significant cytotoxic effects, suggesting that the target compound may have similar properties .
- Antimicrobial Studies : Research on sulfonamide derivatives has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests that the presence of the sulfonamide group in the target compound could enhance its antimicrobial efficacy .
- Neuroprotective Studies : Investigations into compounds with similar structures revealed neuroprotective effects in models of oxidative stress-induced neuronal injury . This supports the hypothesis that this compound may also confer neuroprotective benefits.
Q & A
Basic Research Questions
Q. What are the key steps and critical parameters for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline precursor with a sulfonyl chloride derivative. Key steps include:
- Step 1 : Preparation of the 1-benzoyl-tetrahydroquinoline intermediate via reductive amination or Friedländer synthesis.
- Step 2 : Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane or THF, 0–25°C) .
- Critical Parameters : Strict control of reaction pH, temperature, and solvent polarity to avoid side reactions (e.g., over-sulfonylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., benzoyl and methoxy groups). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10.2–11.5 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H] ~435.14).
- FTIR : Sulfonamide S=O stretches (1350–1150 cm) and carbonyl (C=O) at ~1680 cm .
Q. What preliminary assays are used to evaluate its bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition : Dihydropteroate synthase (DHPS) inhibition assays (IC determination via spectrophotometric monitoring of dihydropteroate formation) .
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., sulfamethoxazole) .
Advanced Research Questions
Q. How does the compound interact with bacterial enzymes at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with DHPS to identify binding residues (e.g., hydrogen bonds with Asn24 or Lys221) .
- Molecular Dynamics Simulations : Analyze binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) over 100 ns trajectories. Compare with known sulfonamide inhibitors to explain potency differences .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility Optimization : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids. If solubility <10 µM, employ cyclodextrin inclusion complexes or nanoformulation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify susceptible sites via fluorination or steric hindrance .
Q. How can structure-activity relationship (SAR) studies guide functional group optimization?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or bulkier groups (isopropyl) at the benzene ring. Test for DHPS inhibition and cytotoxicity (HEK293 cells).
- Key Findings : Methoxy groups enhance solubility but reduce metabolic stability; bulkier substituents improve target affinity but may increase logP (>3.5), risking bioavailability .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat bacterial lysates with the compound (10 µM), heat-denature (37–65°C), and quantify DHPS stability via Western blot.
- Click Chemistry : Incorporate an alkyne handle into the compound, treat bacterial cultures, and conjugate with azide-fluorescent tags for visualization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
